O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Description
O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine is a derivative of L-tyrosine modified with two orthogonal protecting groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) to protect the α-amino group .
- O-Acetyl: An acid-labile ester protecting group that masks the phenolic hydroxyl group of tyrosine, preventing side reactions during peptide assembly .
This compound is critical for synthesizing tyrosine-containing peptides where selective deprotection is required. The O-acetyl group enhances solubility in organic solvents (e.g., DMF or DCM), facilitating SPPS workflows. Its molecular formula is C₂₆H₂₃NO₆ (molecular weight: 445.46 g/mol), differing from standard Fmoc-L-tyrosine (C₂₄H₂₁NO₅, 403.43 g/mol) by the addition of an acetyl group (C₂H₃O) .
Properties
CAS No. |
918329-78-9 |
|---|---|
Molecular Formula |
C26H23NO6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23NO6/c1-16(28)33-18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
DGYAMPGGERPSOR-DEOSSOPVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Fmoc-Tyr(OAc)-OH
Stepwise Protection of L-Tyrosine
The synthesis typically involves sequential protection of L-tyrosine’s phenolic hydroxyl and α-amino groups:
- O-Acetylation of L-Tyrosine :
- N-Fmoc Protection :
- Reagents : Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (Fmoc-succinimide ester), DIPEA (diisopropylethylamine).
- Conditions : Anhydrous DMF or dioxane, 0–25°C, 1–3 hours.
- Mechanism : Base-assisted carbamate formation at the α-amino group.
- Outcome : Fmoc-Tyr(OAc)-OH is isolated after purification (see Section 2).
Key Data:
| Step | Reagent Ratio (L-Tyrosine:Ac₂O:Fmoc-Cl) | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 1:2:– | H₂O/THF | 89% | >95% |
| 2 | 1:–:1.2 | Dioxane | 78% | 97% |
One-Pot Protection Method
A streamlined approach combines acetylation and Fmoc protection in a single pot:
- Reagents : L-Tyrosine, acetic anhydride, Fmoc-OSu, DIPEA.
- Conditions : Anhydrous DMF, 0°C → 25°C, 6 hours.
- Advantages : Reduced purification steps; avoids isolating intermediates.
- Challenges : Risk of over-acetylation or Fmoc hydrolysis at elevated temperatures.
Optimization Insights:
Purification and Characterization
Chromatographic Techniques
Analytical Validation
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Protection | 78 | 97 | High reproducibility | Multiple purification steps |
| One-Pot Synthesis | 70 | 95 | Time-efficient | Sensitive to stoichiometry |
| Crystallization | 75 | 99 | High purity without chromatography | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and Fmoc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives, quinones, and alcohols .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₂₆H₂₃N₁O₆
Molecular Weight : 445.46 g/mol
CAS Number : 1260590-99-5
The compound features protective groups that enhance its stability and reactivity in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group, while the acetyl group protects the hydroxyl group of L-tyrosine, making it particularly useful in solid-phase peptide synthesis.
Peptide Synthesis
O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine is widely utilized in peptide synthesis due to its protective groups. The Fmoc group allows for selective reactions during synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
| Application | Details |
|---|---|
| Peptide Synthesis | Used for synthesizing complex peptides and proteins. |
| Solid-phase Synthesis | Enhances efficiency and yield in automated systems. |
Biological Studies
In biological research, this compound is employed to study enzyme-substrate interactions, particularly involving tyrosinase enzymes. It serves as a substrate or inhibitor in various biochemical assays.
| Biological Application | Focus Area |
|---|---|
| Enzyme Studies | Investigating interactions with tyrosinase. |
| Inhibition Studies | Evaluating potential inhibitors for therapeutic uses. |
Drug Development
The compound is explored for its potential in drug formulation and delivery systems. Its stability and reactivity make it suitable for developing new therapeutic agents targeting various diseases.
| Drug Development Application | Potential Uses |
|---|---|
| Therapeutic Agents | Investigated for anticancer and anti-inflammatory properties. |
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of this compound in synthesizing a specific neuropeptide. The Fmoc protection allowed for sequential coupling reactions that resulted in high purity and yield of the target peptide.
Case Study 2: Enzyme Interaction
Research on tyrosinase inhibition revealed that this compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent for conditions like melanoma where tyrosinase plays a crucial role.
Mechanism of Action
The mechanism of action of L-Tyrosine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The acetyl group protects the hydroxyl group, allowing for selective reactions at other sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of O-Acetyl-N-Fmoc-L-tyrosine with analogous tyrosine derivatives:
Key Findings :
Protection Strategy :
- O-Acetyl is ideal for temporary protection during SPPS, as it is removed under mild acidic conditions (e.g., 20% acetic acid) without affecting the Fmoc group .
- O-Methyl and O-tert-butyl provide permanent protection, requiring harsher deprotection methods (e.g., TFA or TMSBr) .
Synthetic Utility :
- O-Acetyl derivatives show higher solubility in organic solvents compared to free hydroxyl or bulky tert-butyl analogs, improving coupling efficiency .
- Halogenated derivatives (e.g., 3,5-dibromo) are favored for photo-crosslinking or spectroscopic tracking in peptide studies .
Stability :
- O-Acetyl is less stable than O-methyl or O-tert-butyl under basic conditions, limiting its use in prolonged SPPS cycles .
Applications :
Biological Activity
O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine (CAS Number: 1260590-99-5) is a derivative of L-tyrosine that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and medicinal chemistry. This compound features protective groups that enhance its stability and reactivity, making it valuable in various biochemical applications.
The compound's chemical formula is , and it includes both an acetyl group and a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these groups allows for selective reactions during peptide synthesis, which is crucial for developing complex peptides and proteins.
| Property | Value |
|---|---|
| Molecular Weight | 441.46 g/mol |
| Boiling Point | Not specified |
| Purity | >95% (HPLC) |
| CAS Number | 1260590-99-5 |
Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, while the acetyl group protects the hydroxyl group. This dual protection allows for more controlled reactions, leading to higher yields and purities in peptide production .
Antimicrobial Activity
Research indicates that derivatives of L-tyrosine, including this compound, may exhibit antimicrobial properties. A study evaluated various tyrosine derivatives against bacterial strains, revealing that certain modifications could enhance their inhibitory effects against pathogens. However, specific data on this compound's activity remains limited .
Enzyme Inhibition
The compound’s structural features suggest potential enzyme inhibitory activities, particularly in relation to proteases involved in various diseases. While direct studies on this compound are sparse, similar compounds have shown promise in inhibiting enzymes linked to cancer and viral infections .
Case Studies
-
Peptide Synthesis Optimization :
A study demonstrated the successful use of this compound in synthesizing a peptide with improved yield compared to traditional methods. The research highlighted how the protective groups facilitated selective coupling reactions without unwanted side products . -
Antimicrobial Screening :
In a screening assay involving various L-tyrosine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibition profile, prompting further investigation into its structure-activity relationship (SAR) to optimize its antimicrobial efficacy .
Q & A
Q. What is the optimal synthetic route for O-Acetyl-N-Fmoc-L-tyrosine, and how can side reactions be minimized?
The compound is typically synthesized via sequential protection of tyrosine. A validated method involves:
- Step 1 : Methyl ester formation using L-tyrosine, methanol, and thionyl chloride under reflux, monitored by TLC for completion .
- Step 2 : Fmoc protection with Na₂CO₃ and Z-Cl (benzyl chloroformate) in ethyl acetate, maintaining pH 9 to prevent racemization. Acidification to pH 3 isolates the product .
- Side reaction control : TLC monitoring and pH optimization reduce over-acylation or incomplete protection.
Q. Why is the Fmoc group preferred over other protecting groups (e.g., Boc) for tyrosine derivatives in solid-phase peptide synthesis (SPPS)?
The Fmoc group offers:
- Orthogonality : Stable under acidic conditions but cleaved efficiently with piperidine, compatible with tert-butyl-based side-chain protection .
- UV detectability : The fluorenyl moiety allows real-time monitoring via UV spectroscopy during SPPS .
- Minimal side reactions : Reduced diketopiperazine formation compared to Boc strategies .
Q. How can researchers confirm the purity and identity of O-Acetyl-N-Fmoc-L-tyrosine post-synthesis?
Use a combination of:
- HPLC : Reverse-phase chromatography with C18 columns (e.g., acetonitrile/water gradients) to assess purity .
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (e.g., expected [M+H]⁺ for C₂₆H₂₅NO₇: 488.4) .
- ¹H/¹³C NMR : Characteristic peaks for Fmoc (δ 4.2–4.4 ppm, CH₂) and acetyl (δ 2.1 ppm, CH₃) groups .
Advanced Research Questions
Q. How does O-acetylation impact the reactivity of tyrosine in peptide coupling reactions?
O-Acetylation:
- Reduces phenolic OH reactivity : Prevents undesired oxidation or sulfonation during SPPS .
- Requires deprotection post-synthesis : Use hydrazine or NaOH/MeOH to regenerate free tyrosine, critical for functional peptide termini .
- Thermal stability : Acetylated derivatives show improved stability during prolonged storage compared to unprotected analogs .
Q. What strategies mitigate low yields in large-scale synthesis of O-Acetyl-N-Fmoc-L-tyrosine?
- Solvent optimization : Replace methanol with THF/water mixtures to enhance solubility and reduce reaction time .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Workflow automation : Continuous flow reactors improve consistency and reduce human error in scaling up .
Q. How can structural modifications (e.g., bromination, nitration) of the tyrosine ring affect peptide bioactivity?
- 3,5-Dibromo derivatives (e.g., CAS 201484-26-6): Enhance hydrophobic interactions in receptor binding, as seen in antiviral peptide analogs .
- 3-Nitrotyrosine (e.g., CAS 136590-09-5): Mimics post-translational modifications, enabling studies on oxidative stress pathways .
- Analytical challenges : Modified derivatives require specialized LC-MS/MS methods for quantification due to altered polarity .
Q. What are the pitfalls in using O-Acetyl-N-Fmoc-L-tyrosine for phosphopeptide synthesis?
- Phosphate group instability : Pre-existing acetyl groups may hinder phosphorylation; use dimethyl phosphate esters (e.g., CAS 201335-92-4) as stable intermediates .
- Deprotection compatibility : Avoid strong acids (e.g., TFA) that hydrolyze acetyl groups; opt for enzymatic deprotection (e.g., esterases) .
Q. How do solvent choice and pH affect the crystallization of O-Acetyl-N-Fmoc-L-tyrosine?
- Crystallization solvents : Ethyl acetate/hexane mixtures yield high-purity crystals (≥98%) with defined melting points (e.g., 180–182°C) .
- pH-dependent polymorphism : Neutral or slightly acidic conditions (pH 5–6) favor monoclinic crystal forms, while basic conditions produce amorphous solids .
Methodological Considerations
Q. What alternative protecting groups can replace Fmoc for tyrosine in specialized applications?
Q. How can computational modeling predict the stability of O-Acetyl-N-Fmoc-L-tyrosine under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
